molecular formula C16H16N2O2 B2488504 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol CAS No. 127894-03-5

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol

Cat. No.: B2488504
CAS No.: 127894-03-5
M. Wt: 268.316
InChI Key: JFURPXCJRAWEBR-UHFFFAOYSA-N
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Description

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol typically involves the condensation of 2-aminophenol with aldehydes or ketones under various reaction conditions. One common method is the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as nano-ZnO using DMF as a solvent at elevated temperatures . Another method involves the use of pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable synthetic routes that ensure high yields and purity. The use of metal catalysts, nanocatalysts, and ionic liquid catalysts are common in industrial settings to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The benzoxazole ring can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring and the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole and phenol derivatives.

Scientific Research Applications

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzoxazole ring and phenol group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-yl)phenol
  • 2-(1,3-Benzothiazol-2-yl)phenol
  • 2-(1H-Benzimidazol-2-yl)phenol

Uniqueness

2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)propan-2-ylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(2,18-11-7-3-5-9-13(11)19)15-17-12-8-4-6-10-14(12)20-15/h3-10,18-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFURPXCJRAWEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2O1)NC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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